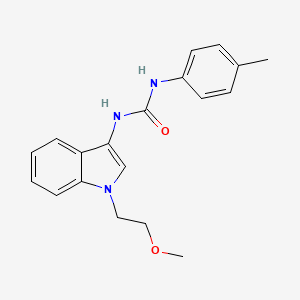
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(p-tolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(p-tolyl)urea, also known as MIPT, is a synthetic compound that belongs to the indole family of psychedelic drugs. MIPT is a highly potent hallucinogen that has gained attention for its unique chemical structure and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Solvatochromic Fluorescence Probes
- Detection of Analytes : Research has shown that N,N'-Dicyclohexyl-N-(6'-methoxyanthryl-2-carbonyl)urea, a compound related to the subject chemical, exhibits strong solvatochromism in its fluorescence properties. This characteristic is used for detecting analytes like alcohols, carboxylic acids, and fluoride ions, which have high acceptor numbers or form strong hydrogen bonds (Bohne et al., 2005).
Drug Development and Pharmacokinetics
- Synthesis for Drug Analysis : A derivative of the compound, AR-A014418, has shown potential in cancer, pain, and neurodegenerative disorder treatments. Its deuterium-labeled version, synthesized for use as an internal standard in LC–MS analysis, is crucial for studying drug absorption and distribution (Liang et al., 2020).
Antitumor Activities
- Structure and Activity Analysis : A similar compound, 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, was synthesized and characterized for its antitumor activity. Its structure was analyzed through various spectroscopic methods and its interactions with CDK4 protein were explored through docking studies (Hu et al., 2018).
DNA Interaction Studies
- Molecular Interactions : Studies have explored the interaction of derivatives like 1,3-bis(2-hydroxy-benzylidene)-urea with calf-thymus DNA, using spectroscopy and molecular dynamics simulation. This research helps in understanding the intercalative mode of binding to DNA and the effects of different compounds on DNA structure (Ajloo et al., 2015).
Eigenschaften
IUPAC Name |
1-[1-(2-methoxyethyl)indol-3-yl]-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-14-7-9-15(10-8-14)20-19(23)21-17-13-22(11-12-24-2)18-6-4-3-5-16(17)18/h3-10,13H,11-12H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCCOMBHBGEFOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CN(C3=CC=CC=C32)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(p-tolyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B2745712.png)
![N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2745713.png)
![[4-[(E)-2-cyano-3-(2-fluoroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B2745714.png)
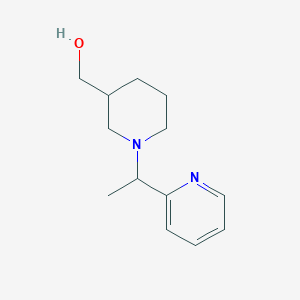
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-methylsulfonylbenzamide](/img/structure/B2745717.png)
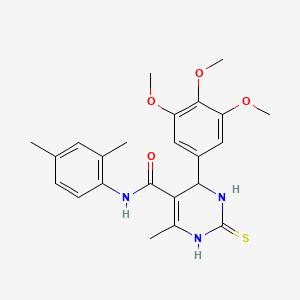
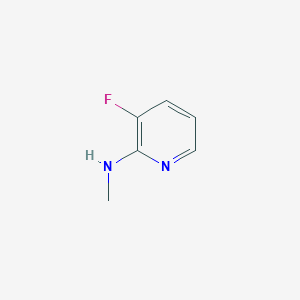
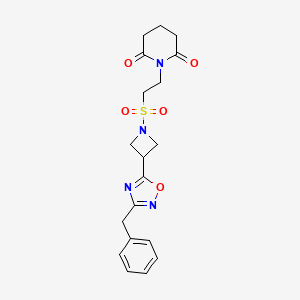
![2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2745724.png)
![N-(3-chloro-4-methoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2745725.png)
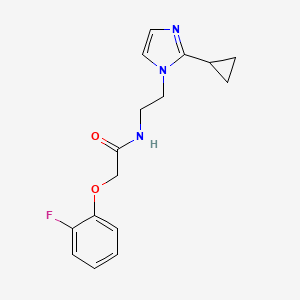
![(2Z)-2-[(3,5-dimethoxyphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2745728.png)
![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2745730.png)
![Ethyl 1-[3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoyl]piperidine-4-carboxylate](/img/structure/B2745731.png)